Men 10376 (TFA)
Overview
Description
Men 10376 (TFA) is a selective antagonist of the tachykinin NK-2 receptor. It is known for its high specificity towards the NK-2 receptor in the rat small intestine, with a Ki value of 4.4 μM . This compound is used primarily in scientific research to study the interactions and effects of tachykinin receptors.
Preparation Methods
The synthesis of Men 10376 (TFA) involves the assembly of a peptide sequence: Aspartyl-Tyrosyl-D-Tryptophyl-Valyl-D-Tryptophyl-D-Tryptophyl-Lysinamide . The synthetic route typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. Industrial production methods may involve large-scale SPPS with automated synthesizers to ensure high purity and yield.
Chemical Reactions Analysis
Men 10376 (TFA) primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction. Common reagents used in its synthesis include coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and protecting groups like Fmoc (9-Fluorenylmethyloxycarbonyl). The major products formed from these reactions are the desired peptide sequences with high purity .
Scientific Research Applications
Men 10376 (TFA) is widely used in scientific research to study the role of tachykinin NK-2 receptors in various physiological and pathological processes. It has been used to investigate the effects of NK-2 receptor antagonism on bladder motility, bronchoconstriction, and other smooth muscle activities . In addition, it is used in neuroscience research to understand the signaling pathways and receptor interactions involved in neuronal communication . Its applications extend to pharmacological studies where it serves as a tool to explore the therapeutic potential of NK-2 receptor antagonists in treating conditions like asthma, irritable bowel syndrome, and other inflammatory diseases .
Mechanism of Action
Men 10376 (TFA) exerts its effects by selectively binding to the tachykinin NK-2 receptor, thereby blocking the action of endogenous tachykinins like neurokinin A. This inhibition prevents the activation of downstream signaling pathways that lead to smooth muscle contraction and other physiological responses . The molecular targets involved include the NK-2 receptor, which is a G-protein-coupled receptor that mediates various cellular responses through the activation of second messenger systems .
Comparison with Similar Compounds
Men 10376 (TFA) is unique in its high selectivity for the NK-2 receptor compared to other tachykinin receptor antagonists. Similar compounds include SR 48968 and GR 159897, which also target NK-2 receptors but may have different selectivity profiles and pharmacokinetic properties . Men 10376 (TFA) stands out due to its specific binding affinity and its ability to selectively inhibit NK-2 receptor-mediated responses without significantly affecting NK-1 and NK-3 receptors .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N12O10.C2HF3O2/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58;3-2(4,5)1(6)7/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72);(H,6,7)/t40-,44-,45-,46+,47+,48+,50-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLJOWMNHFTRHU-UAZFYXPJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H69F3N12O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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